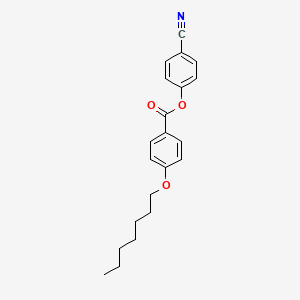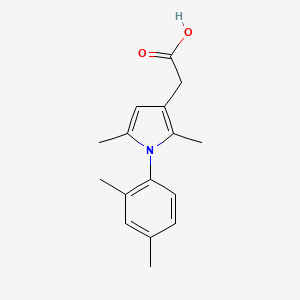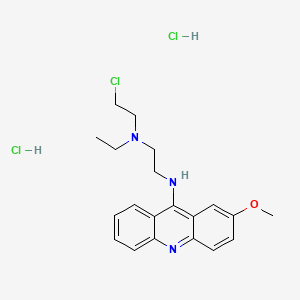![molecular formula C15H30O B14658735 1-[(Prop-1-en-2-yl)oxy]dodecane CAS No. 52169-28-5](/img/structure/B14658735.png)
1-[(Prop-1-en-2-yl)oxy]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Prop-1-en-2-yl)oxy]dodecane is an organic compound with the molecular formula C15H30O It is a member of the ether family, characterized by the presence of an alkoxy group attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-1-en-2-yl)oxy]dodecane typically involves the reaction of dodecanol with propylene oxide under basic conditions. The reaction can be represented as follows:
C12H25OH+CH2=CH-CH3→C12H25O-CH2-CH=CH2
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Prop-1-en-2-yl)oxy]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated ethers.
Substitution: The alkoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid and propylene oxide derivatives.
Reduction: Saturated ethers such as 1-[(propyl)oxy]dodecane.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Prop-1-en-2-yl)oxy]dodecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(Prop-1-en-2-yl)oxy]dodecane involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-[(Prop-1-en-2-yl)oxy]hexane: A shorter-chain ether with similar chemical properties but different physical characteristics.
1-[(Prop-1-en-2-yl)oxy]octane: Another ether with a medium-length hydrocarbon chain, used in similar applications.
1-[(Prop-1-en-2-yl)oxy]decane: A compound with a slightly shorter chain, exhibiting similar reactivity and applications.
Uniqueness
1-[(Prop-1-en-2-yl)oxy]dodecane is unique due to its longer hydrocarbon chain, which imparts distinct physical properties such as higher boiling point and hydrophobicity. These properties make it particularly useful in applications requiring stable emulsions and surfactants with enhanced performance.
Properties
CAS No. |
52169-28-5 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
1-prop-1-en-2-yloxydodecane |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)3/h2,4-14H2,1,3H3 |
InChI Key |
XSYWFEMDEVMTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


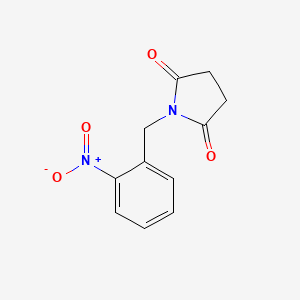
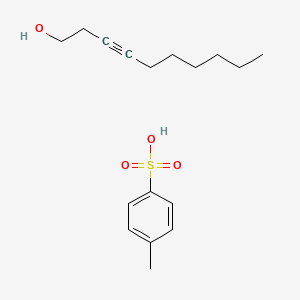

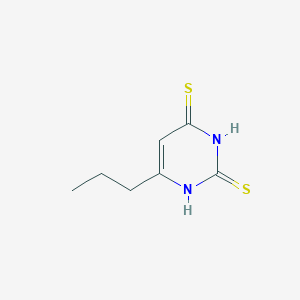
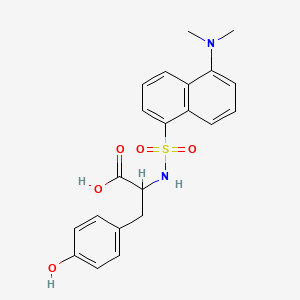
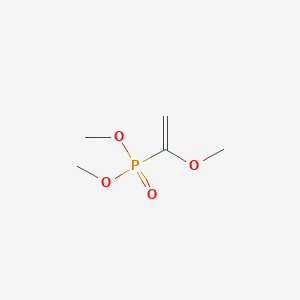
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)



